Superior PfDHODH Inhibitory Potency of a 5-Methyl Triazolopyrimidine Derivative (DSM1) Versus Chloroquine and Comparator Analogs
A 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivative, specifically 5-methyl-N-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM1), demonstrates a clear, quantitative advantage in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) compared to both a standard antimalarial (chloroquine) and related triazolopyrimidine analogs . While a series of non-methylated or differently substituted triazolopyrimidine derivatives exhibit IC50 values ranging from 0.08 to 1.3 µM against PfDHODH, the 5-methyl containing DSM1 achieves an IC50 of 47 nM, a significant improvement in potency [1]. This positions the 5-methyl scaffold as a key element for achieving nanomolar activity in this target class.
| Evidence Dimension | Inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) |
|---|---|
| Target Compound Data | IC50 = 47 nM (DSM1, a 5-methyl triazolopyrimidine derivative) |
| Comparator Or Baseline | IC50 range = 0.08–1.3 µM for a series of other [1,2,4]triazolo[1,5-a]pyrimidine derivatives; IC50 = 0.023 µM for a related derivative that is 10x more active than chloroquine |
| Quantified Difference | The 5-methyl derivative DSM1 is 1.7-fold to 27.7-fold more potent (based on 47 nM vs. 0.08-1.3 µM range) than comparator triazolopyrimidines. A related 5-methyl derivative is ~10-fold more potent than chloroquine. |
| Conditions | In vitro enzyme inhibition assay; recombinant PfDHODH. |
Why This Matters
This quantifiable potency advantage confirms that the 5-methyl substitution is not inert; it is a critical driver for achieving nanomolar PfDHODH inhibition, directly informing sourcing decisions for antimalarial drug discovery programs.
- [1] Silveira FF, et al. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. Eur J Med Chem. 2021;209:112941. View Source
